2-Propenamide, 3-[4-[(3-fluorophenyl)methoxy]phenyl]-
Description
The compound 2-Propenamide, 3-[4-[(3-fluorophenyl)methoxy]phenyl]- (CAS: 1050500-29-2), also known as Alitinib or AST-1306, is a small-molecule kinase inhibitor targeting EGFR (Epidermal Growth Factor Receptor) and ErbB2 . Its structure comprises a 3-fluorophenylmethoxy group attached to a phenyl ring, which is linked to a propenamide moiety. The propenamide group acts as a Michael acceptor, enabling covalent binding to cysteine residues in the kinase domain, making it an irreversible inhibitor . This compound has shown promise in preclinical studies for oncology applications due to its potent inhibition of cancer cell proliferation .
Properties
IUPAC Name |
(E)-3-[4-[(3-fluorophenyl)methoxy]phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2/c17-14-3-1-2-13(10-14)11-20-15-7-4-12(5-8-15)6-9-16(18)19/h1-10H,11H2,(H2,18,19)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGOIOBTCPKQBP-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C=CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)/C=C/C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, 3-[4-[(3-fluorophenyl)methoxy]phenyl]- typically involves the reaction of 3-fluorophenylmethanol with 4-hydroxybenzaldehyde to form an intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to ensure consistent quality and high yield while minimizing the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, 3-[4-[(3-fluorophenyl)methoxy]phenyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens) . The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
2-Propenamide, 3-[4-[(3-fluorophenyl)methoxy]phenyl]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propenamide, 3-[4-[(3-fluorophenyl)methoxy]phenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence various biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights structural differences and biological implications compared to analogous compounds:
Key Comparisons
Halogen Substitutions Fluorine (Alitinib): The 3-fluorophenyl group enhances electronegativity and binding affinity to hydrophobic kinase pockets. Fluorine’s small size minimizes steric hindrance, favoring target engagement . Bromine (): Bromine’s larger atomic radius may improve binding to deeper hydrophobic pockets but could reduce metabolic stability due to slower clearance .
Functional Group Modifications Propenamide vs. Cyano (): The propenamide group in Alitinib enables irreversible covalent binding, while cyano derivatives (e.g., 2-cyano-2-propenamide) may act as reversible inhibitors with shorter duration of action . Hydroxy/Methoxy vs.
Pharmacokinetic and Pharmacodynamic Profiles Alitinib: The tosylate salt formulation improves bioavailability, with irreversible binding leading to prolonged target suppression . Dimethylamino Propyl Derivative (): The dimethylamino group enhances basicity, possibly improving tissue penetration but increasing risk of off-target interactions with cationic transporters .
Therapeutic Potential Alitinib: Primarily investigated in EGFR-driven cancers (e.g., non-small cell lung cancer) due to its irreversible inhibition mechanism . Trifluoromethyl Analog (): The trifluoromethyl group in related compounds (e.g., 3,4-dihydronaphthalenone derivatives) increases lipophilicity, enhancing blood-brain barrier penetration for CNS targets .
Research Findings and Challenges
- Alitinib’s Selectivity: While effective against EGFR/ErbB2, off-target effects on other kinases (e.g., HER3) have been noted, necessitating structural refinements for improved specificity .
- Metabolic Stability : Brominated analogs () exhibit slower hepatic metabolism but risk accumulation, whereas fluorinated derivatives like Alitinib balance stability with clearance .
- Synthetic Complexity : Introducing ethoxy or thioether groups (e.g., ) requires multi-step synthesis, impacting scalability and cost .
Biological Activity
2-Propenamide, 3-[4-[(3-fluorophenyl)methoxy]phenyl]- is a synthetic compound with the molecular formula C16H14FNO2 and a molecular weight of 271.29 g/mol. It is recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Antimicrobial Properties
Research indicates that compounds similar to 2-Propenamide exhibit antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific data on this compound is limited. The mechanism likely involves interference with bacterial cell wall synthesis or function.
Anti-inflammatory Effects
2-Propenamide has been investigated for its anti-inflammatory potential. Compounds with similar structural characteristics have shown promise in modulating inflammatory pathways, potentially by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This suggests that 2-Propenamide may exert similar effects, although further research is required.
Neuropharmacological Activity
The compound's structural features indicate potential interactions with neurotransmitter systems. For instance, analogs that contain fluorinated aromatic groups have been studied for their affinity towards dopamine and serotonin transporters . Such interactions could imply a role in treating neuropsychiatric disorders, though specific studies on 2-Propenamide are yet to be published.
The exact mechanism of action for 2-Propenamide remains largely unexplored. However, it is hypothesized that the compound may interact with specific receptors or enzymes within biological pathways:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, similar to other propenamide derivatives.
- Receptor Modulation : Potential binding to neurotransmitter receptors could influence signaling pathways related to mood and cognition.
Data Table: Comparison of Biological Activities
Study on Antimicrobial Activity
A study focusing on propenamide derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that structural modifications enhanced potency, suggesting that 2-Propenamide might also exhibit similar effects due to its unique fluorinated structure .
Investigation of Anti-inflammatory Properties
In a recent investigation into the anti-inflammatory properties of related compounds, researchers found that certain propenamides effectively reduced inflammation markers in vitro. These findings suggest that 2-Propenamide could be a candidate for further exploration in inflammatory disease models .
Neuropharmacological Research Insights
Research on piperidine analogs has shown promising results regarding their selectivity and potency at dopamine transporters. While not directly studying 2-Propenamide, these findings indicate a potential avenue for exploring its effects on neurotransmitter systems .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-Propenamide, 3-[4-[(3-fluorophenyl)methoxy]phenyl]-?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. For example:
Etherification : React 3-fluorobenzyl bromide with 4-hydroxyphenyl acrylate under basic conditions (e.g., K₂CO₃ in DMF) to form the fluorophenyl ether intermediate.
Amidation : Introduce the acrylamide group via coupling reactions, such as using EDCI/HOBt or HATU with DIPEA in anhydrous DMF .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients). Confirm final product purity (>95%) via HPLC and mass spectrometry .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Use deuterated solvents (e.g., DMSO-d6) to resolve signals for the acrylamide (-CONH₂) and fluorophenyl ether moieties. Compare chemical shifts with analogous compounds (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 6.3–6.8 ppm for acrylamide vinyl protons) .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acrylamide, C-O-C stretch at ~1250 cm⁻¹ for ethers).
- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₃FNO₂: 282.0933) .
Advanced Research Questions
Q. How can researchers evaluate the kinase inhibitory activity of this compound against EGFR/ErbB2?
- Methodological Answer :
- In Vitro Kinase Assays : Use recombinant EGFR/ErbB2 enzymes in a fluorescence-based assay (e.g., ADP-Glo™ Kinase Assay). Pre-incubate the compound (0.1–10 µM) with the kinase, then add ATP/substrate (e.g., poly-Glu-Tyr peptide). Measure IC₅₀ values via dose-response curves .
- Cellular Assays : Test proliferation inhibition in EGFR/ErbB2-overexpressing cell lines (e.g., A431 for EGFR). Use MTT assays to quantify cell viability after 72-hour exposure. Include positive controls (e.g., Lapatinib) and validate selectivity via counter-screens against unrelated kinases .
Q. What strategies are effective for resolving contradictory data in metabolic stability studies?
- Methodological Answer :
- In Vitro Metabolism : Incubate the compound with human liver microsomes (HLMs) or CYP isoforms (e.g., CYP3A4). Use LC-MS/MS to identify metabolites (e.g., hydroxylation at the fluorophenyl ring or acrylamide hydrolysis).
- Cross-Validation : Compare results across models (e.g., HLMs vs. hepatocytes) and orthogonal assays (e.g., stable isotope labeling). Adjust for experimental variables (e.g., NADPH concentration, incubation time) .
- Contradiction Resolution : If discrepancies arise (e.g., conflicting half-life values), validate via in vivo pharmacokinetic studies in rodent models .
Q. How to design structure-activity relationship (SAR) studies for optimizing potency and selectivity?
- Methodological Answer :
- Analog Synthesis : Modify substituents systematically (e.g., replace 3-fluorophenyl with chloro/cyano groups; vary acrylamide substituents).
- Activity Profiling : Test analogs in kinase panels (e.g., Eurofins KinaseProfiler™) to assess selectivity. Use molecular docking (e.g., AutoDock Vina) to predict binding modes in EGFR’s ATP-binding pocket.
- Data Analysis : Corrogate potency (IC₅₀) with structural features (e.g., electron-withdrawing groups enhance fluorophenyl binding) .
Data Analysis and Experimental Design
Q. How should researchers address stability challenges during formulation studies?
- Methodological Answer :
- Forced Degradation : Expose the compound to stress conditions (acid/base hydrolysis, oxidation with H₂O₂, light exposure per ICH Q1B). Monitor degradation products via UPLC-PDA.
- Excipient Screening : Test stabilizers (e.g., antioxidants like BHT, cyclodextrins for solubility) in buffer systems (pH 1.2–7.4). Use DOE (Design of Experiments) to optimize storage conditions (e.g., lyophilization for long-term stability) .
Q. What computational tools are recommended for predicting toxicity profiles?
- Methodological Answer :
- In Silico Models : Use Derek Nexus (Lhasa Ltd.) for hepatotoxicity prediction or ProTox-II for organ-specific risks.
- Mitigation Strategies : If alerts for reactive metabolites (e.g., acrylamide-derived epoxides) arise, introduce steric hindrance or electron-deficient groups to reduce metabolic activation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
